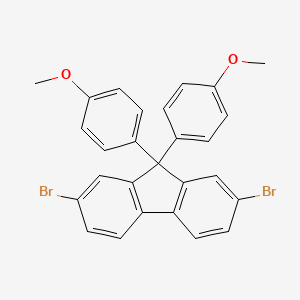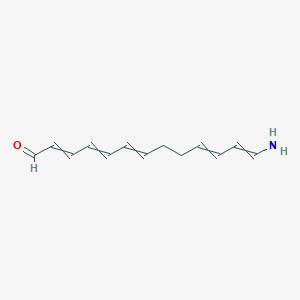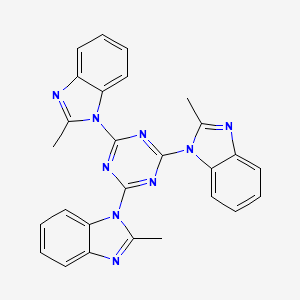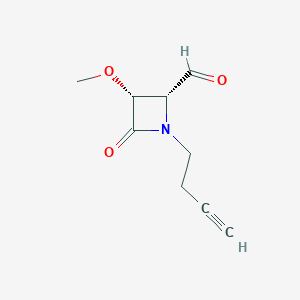![molecular formula C28H18N6O2S2 B14247097 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 188934-84-1](/img/structure/B14247097.png)
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Introduction of Sulfanyl Groups: The 2,3-positions of the anthracene-9,10-dione are functionalized with (4-methylphenyl)sulfanyl groups through nucleophilic substitution reactions.
Azidation: The 1,4-positions are then converted to azido groups using azidation reactions, often involving sodium azide (NaN₃) in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido groups can be reduced to amines under suitable conditions.
Substitution: The sulfanyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in sensors and imaging applications.
Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
作用機序
The mechanism of action of 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione involves its interaction with molecular targets through its azido and sulfanyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include electron transfer, radical formation, and covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
1,4-Diazido-2,3-diphenylsulfanyl-anthracene-9,10-dione: Similar structure but with phenyl groups instead of methylphenyl groups.
1,4-Diazido-2,3-bis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione: Contains chlorophenyl groups, which may alter its reactivity and applications.
Uniqueness
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione is unique due to the presence of both azido and methylphenylsulfanyl groups, which provide a distinct combination of reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics.
特性
CAS番号 |
188934-84-1 |
|---|---|
分子式 |
C28H18N6O2S2 |
分子量 |
534.6 g/mol |
IUPAC名 |
1,4-diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H18N6O2S2/c1-15-7-11-17(12-8-15)37-27-23(31-33-29)21-22(26(36)20-6-4-3-5-19(20)25(21)35)24(32-34-30)28(27)38-18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChIキー |
QZAMGSQDPIAUMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=C(C3=C(C(=C2SC4=CC=C(C=C4)C)N=[N+]=[N-])C(=O)C5=CC=CC=C5C3=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)

![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)


![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

